3-(4-chlorophenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-(4-chlorophenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclocondensation of 5-aminopyrazoles with trifluoromethyl-β-diketones in the presence of glacial acetic acid . This reaction is carried out under reflux conditions to facilitate the formation of the pyrazolo[3,4-b]pyridine ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(4-chlorophenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with essential cellular processes . The compound’s anti-inflammatory and analgesic effects are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in inflammation and pain perception .
Comparison with Similar Compounds
When compared to other similar compounds, 3-(4-chlorophenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one: Known for its potent antimicrobial activity.
2,3-dichloro-5-(trifluoromethyl)-pyridine: Widely used as a chemical intermediate in the synthesis of agrochemicals.
Properties
Molecular Formula |
C20H13ClF3N3 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H13ClF3N3/c1-12-11-16(20(22,23)24)17-18(13-7-9-14(21)10-8-13)26-27(19(17)25-12)15-5-3-2-4-6-15/h2-11H,1H3 |
InChI Key |
PQRVRGRTTAGJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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